Quercetin

Description

Propriétés

IUPAC Name |

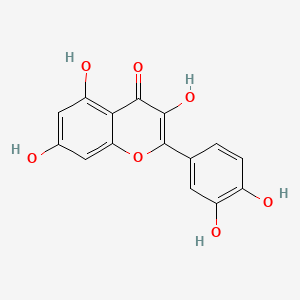

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJWTPEDVJJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | quercetin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Quercetin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021218 | |

| Record name | Quercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992), Solid | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid, Soluble in alcohol and glacial acetic acid; insoluble in water, In water, 60 mg/L at 16 °C, 0.06 mg/mL at 16 °C | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow needles (dilute alcohol, +2 water) | |

CAS No. |

117-39-5 | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quercetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5,7-pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IKM0I5T1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

601 to 603 °F (NTP, 1992), 316.5 °C, 316 - 318 °C | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Quercetin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core quercetin biosynthesis pathway in plants, detailing the enzymatic steps, regulatory networks, and experimental methodologies crucial for its study. This compound, a flavonol, is a prominent secondary metabolite in the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and potential therapeutic properties. A thorough understanding of its biosynthesis is paramount for metabolic engineering and drug development endeavors.

The Core Biosynthesis Pathway of this compound

This compound is synthesized via the phenylpropanoid pathway, a well-established metabolic route in higher plants. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the central precursor, naringenin. Subsequent hydroxylation and oxidation steps lead to the formation of this compound.[1] The pathway can be broadly divided into the general phenylpropanoid pathway and the flavonoid biosynthesis pathway.

The key enzymatic steps are as follows:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[2]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[2]

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[2]

-

Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): Another cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to yield dihydrothis compound (also known as taxifolin).

-

Flavonol synthase (FLS): A dioxygenase that introduces a double bond in the C-ring of dihydrothis compound to form the flavonol, this compound.

// Nodes for compounds Phe [label="L-Phenylalanine"]; Cin [label="Cinnamic Acid"]; pCou [label="p-Coumaric Acid"]; CouCoA [label="4-Coumaroyl-CoA"]; MalCoA [label="3x Malonyl-CoA"]; NarCha [label="Naringenin Chalcone"]; Nar [label="Naringenin"]; DHK [label="Dihydrokaempferol"]; DHQ [label="Dihydrothis compound\n(Taxifolin)"]; Que [label="this compound"];

// Nodes for enzymes PAL [label="PAL", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CL [label="4CL", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHS [label="CHS", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHI [label="CHI", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3H [label="F3H", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3primeH [label="F3'H", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FLS [label="FLS", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway flow Phe -> Cin [label="PAL"]; Cin -> pCou [label="C4H"]; pCou -> CouCoA [label="4CL"]; {rank=same; CouCoA; MalCoA} -> NarCha [label="CHS"]; NarCha -> Nar [label="CHI"]; Nar -> DHK [label="F3H"]; DHK -> DHQ [label="F3'H"]; DHQ -> Que [label="FLS"];

// Invisible edges for alignment PAL -> C4H -> CL -> CHS -> CHI -> F3H -> F3primeH -> FLS [style=invis]; } END_DOT

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in the pathway. It is important to note that these values can vary depending on the plant species, isoform of the enzyme, and experimental conditions.

| Enzyme | Abbreviation | Substrate(s) | K_m (µM) | V_max or k_cat | Plant Source/Reference |

| Phenylalanine Ammonia-lyase | PAL | L-Phenylalanine | 5,000 ± 1,100 | - | Trichosporon cutaneum |

| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 1 - 140 | - | Glycine max |

| 4-Coumarate-CoA ligase | 4CL | 4-Coumaric acid | 10 - 50 | - | Populus trichocarpa x P. deltoides |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA | 1.6 - 2.0 | 1.3 - 1.9 min⁻¹ (k_cat) | Medicago sativa |

| Chalcone Isomerase | CHI | 2',4',4-Trihydroxychalcone | - | 1.1 x 10⁹ M⁻¹ min⁻¹ (k_cat/K_m) | Glycine max |

| Flavanone 3-hydroxylase | F3H | Naringenin | - | - | - |

| Flavonoid 3'-hydroxylase | F3'H | Dihydrokaempferol | 1.5 - 2.5 | - | Malus x domestica |

| Flavonol Synthase | FLS | Dihydrothis compound | 272 | - | Citrus unshiu |

| Dihydrokaempferol | 45 | - | Citrus unshiu |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex interplay of transcription factors and is also influenced by environmental cues such as UV-B radiation.

Transcriptional Regulation by the MBW Complex

A key regulatory mechanism involves the MYB-bHLH-WD40 (MBW) protein complex. This complex binds to the promoters of flavonoid biosynthesis genes, thereby activating their transcription.

-

R2R3-MYB transcription factors: These proteins are crucial for activating the expression of both early and late biosynthetic genes in the flavonoid pathway.

-

basic Helix-Loop-Helix (bHLH) transcription factors: These proteins interact with MYB transcription factors.

-

WD40 repeat proteins: These act as a scaffold for the formation of the MBW complex.

UV-B Light Signaling

UV-B radiation is a significant environmental factor that induces the biosynthesis of flavonoids, including this compound, as a protective mechanism in plants. The signaling pathway involves the UVR8 photoreceptor.

-

UVR8 Photoreceptor: UV-B light is perceived by the UVR8 photoreceptor, which transitions from a dimer to a monomer upon activation.

-

COP1 and HY5: Monomeric UVR8 interacts with COP1, an E3 ubiquitin ligase, leading to the stabilization of the ELONGATED HYPOCOTYL 5 (HY5) transcription factor.

-

Activation of Biosynthetic Genes: HY5, in conjunction with other transcription factors like MYB12, directly binds to the promoters of flavonoid biosynthetic genes, such as CHS, FLS, and others, upregulating their expression and leading to the accumulation of this compound and other flavonoids.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound from plant material.

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Phosphoric acid

-

This compound standard

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 2.0 g of dried plant material.

-

Grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powder to a flask and add 20 mL of methanol.

-

Reflux the mixture for 30 minutes. Repeat the extraction twice.

-

Filter the combined extracts into a 50 mL volumetric flask and bring to volume with methanol.

-

-

Acid Hydrolysis (for glycosides):

-

Take a 20 mL aliquot of the extract and add 5 mL of 25% hydrochloric acid.

-

Reflux for 30 minutes to hydrolyze this compound glycosides to the aglycone.

-

Cool the solution and transfer to a 50 mL volumetric flask, bringing to volume with methanol.

-

-

HPLC Analysis:

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

-

Mobile Phase: A common mobile phase is a mixture of methanol and 0.4% phosphoric acid (e.g., 49:51, v/v).

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at approximately 256 nm or 370 nm.

-

-

Quantification:

-

Prepare a standard curve using a series of known concentrations of this compound standard.

-

Quantify the this compound in the sample by comparing its peak area to the standard curve.

-

Phenylalanine Ammonia-lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL by detecting the formation of trans-cinnamic acid.

Materials:

-

Plant tissue extract (prepared in an appropriate buffer)

-

Tris-HCl buffer (100 mM, pH 8.8)

-

L-phenylalanine solution (40 mM)

-

Hydrochloric acid (4 M)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

Add an aliquot of the enzyme extract to the reaction mixture to a final volume of 1 mL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 4 M HCl.

-

-

Measurement:

-

Measure the absorbance of the solution at 290 nm, which is the maximum absorbance for trans-cinnamic acid.

-

-

Calculation:

-

Calculate the PAL activity based on a standard curve of trans-cinnamic acid. One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

-

Conclusion

The biosynthesis of this compound in plants is a complex and highly regulated process. This guide has outlined the core enzymatic pathway, the key regulatory networks involving the MBW complex and UV-B light signaling, and provided foundational experimental protocols for the analysis of this important flavonoid. For researchers and professionals in drug development, a deep understanding of these mechanisms is essential for harnessing the potential of this compound through metabolic engineering of plants or microbial systems, and for the development of novel therapeutics. Further research into the specific isoforms of biosynthetic enzymes and their kinetic properties in various plant species will continue to refine our understanding and enhance our ability to manipulate this valuable metabolic pathway.

References

Quercetin Signaling Pathways in Anti-Inflammatory Response: A Technical Guide

Introduction

Quercetin is a polyphenolic flavonoid ubiquitously found in fruits and vegetables, including onions, apples, and berries.[1][2] Extensive research has highlighted its potent therapeutic properties, encompassing anti-inflammatory, antioxidant, antiviral, and anticancer effects.[3][4] Its capacity to modulate the inflammatory cascade is a key area of investigation for its potential application in various chronic diseases.[5] Inflammation, a complex biological response to harmful stimuli, involves a network of signaling pathways that regulate the expression of pro-inflammatory mediators. This compound exerts its anti-inflammatory effects by targeting multiple key signaling molecules and transcription factors within these pathways.

This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound in its anti-inflammatory response. It is intended for researchers, scientists, and drug development professionals, offering detailed molecular mechanisms, quantitative data summaries, experimental protocols, and pathway visualizations to facilitate further research and development.

Core Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is not mediated by a single mechanism but rather by its ability to interact with several key signaling cascades. The most well-documented pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, the NF-κB dimer is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like Receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like COX-2 and iNOS.

This compound potently inhibits the NF-κB pathway through multiple mechanisms:

-

Inhibition of TLR4 Activation : this compound can inhibit the activation of TLR4, an upstream receptor in the LPS-induced inflammatory response.

-

Suppression of IκB Degradation : It prevents the degradation of the IκBα protein, thus keeping NF-κB in its inactive state in the cytoplasm.

-

Modulation of Upstream Kinases : this compound has been shown to suppress the activation of kinases like Akt, which are involved in activating the NF-κB pathway.

By inhibiting these steps, this compound effectively downregulates the expression of NF-κB-mediated inflammatory genes.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in translating extracellular stimuli into cellular responses, including inflammation. Activation of these kinases by inflammatory triggers leads to the phosphorylation of transcription factors like Activator Protein-1 (AP-1), which, along with NF-κB, drives the expression of inflammatory mediators.

This compound has been shown to strongly suppress the phosphorylation, and thus the activation, of ERK, p38, and to a lesser extent, JNK in various cell models. For instance, in LPS-stimulated macrophages, this compound significantly reduced the activation of phosphorylated ERK and p38 MAP kinase. This inhibition prevents the downstream activation of inflammatory transcription factors, contributing to this compound's broad anti-inflammatory effects.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus. Upon cytokine binding, receptor-associated Janus kinases (JAKs) become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This pathway is crucial in mediating the effects of pro-inflammatory cytokines like interferons (IFNs) and various interleukins.

This compound's role in this pathway is complex. While some studies show it inhibits the JAK-STAT pathway to reduce inflammation, particularly by suppressing STAT3 activation, others reveal it can enhance certain aspects of JAK-STAT signaling. For example, this compound can potentiate the antiproliferative effect of IFN-α by activating the JAK/STAT pathway through the inhibition of SHP2 phosphatase, a negative regulator of the pathway. This suggests this compound's effect is context-dependent, potentially inhibiting pro-inflammatory arms of the pathway while enhancing anti-proliferative or antiviral responses.

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and moves to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as heme oxygenase-1 (HO-1).

While primarily an antioxidant pathway, Nrf2 activation has significant anti-inflammatory consequences. HO-1, for example, has potent anti-inflammatory properties. This compound is a well-known activator of the Nrf2 pathway. By promoting Nrf2 nuclear translocation, this compound upregulates the expression of HO-1 and other antioxidant enzymes, which in turn helps to resolve inflammation by reducing oxidative stress and inhibiting pro-inflammatory signaling.

Quantitative Data on Anti-Inflammatory Effects

The efficacy of this compound in reducing inflammatory markers has been quantified in numerous in vitro, in vivo, and clinical studies.

Table 1: Effects of this compound on Inflammatory Markers (in vitro)

| Cell Line | Inflammatory Stimulus | This compound Conc. | Target Marker | Result | Citation |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 5, 10, 20 µM | TNF-α, IL-6, IL-1β | Dose-dependent reduction in protein levels | |

| RAW 264.7 Macrophages | LPS | Not specified | Phospho-ERK, Phospho-p38 | Strong reduction in activation | |

| Human Hepatocytes | Not specified | Not specified | Nitric Oxide (NO), COX-2, CRP | Significant reduction in levels | |

| Lung A549 Cells | LPS | Not specified | IL-8 | Inhibition of production | |

| BV-2 Microglial Cells | LPS | Not specified | NO, TNF-α | Reduction in production |

Table 2: Effects of this compound on Inflammatory Markers (in vivo & Clinical)

| Model/Subject | Condition | This compound Dose | Target Marker | Result | Citation |

| Mice | Carrageenan-induced inflammation | 10, 30, 100 mg/kg (i.p.) | IL-1β production | Dose-dependent reduction | |

| Rats | Adjuvant-induced arthritis | 80 mg | Acute & Chronic Inflammation | Significant inhibition | |

| Women with RA | Rheumatoid Arthritis (RA) | 500 mg/day for 8 weeks | Plasma hs-TNFα | Significant reduction | |

| Women with RA | Rheumatoid Arthritis (RA) | 500 mg/day for 8 weeks | Morning pain, stiffness, disease activity | Significant improvement | |

| Nonprofessional Athletes | Regular Exercise | 500 mg/day for 8 weeks | IL-6, CRP | Reduction in inflammatory biomarkers | |

| Rats with Pancreatitis | Hypertriglyceridemia | Not specified | TNF-α, IL-1β, IL-6, NF-κB | Lowered levels |

Experimental Protocols

Reproducible methodologies are crucial for studying the effects of compounds like this compound. Below are detailed protocols for key experiments commonly cited in the literature.

Cell Culture and Treatment for Inflammatory Response

This protocol describes the stimulation of an inflammatory response in macrophages, a common in vitro model.

-

Cell Seeding : Seed RAW 264.7 macrophage cells in 6-well plates at a density of 3x10^5 cells/well.

-

Incubation : Culture the cells for 12-24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

-

Pre-treatment : Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour. A vehicle control (e.g., DMSO) should be run in parallel.

-

Inflammatory Stimulation : Add lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells (except for the negative control group) to induce an inflammatory response.

-

Incubation : Incubate the cells for a specified period depending on the endpoint. For cytokine protein measurement (ELISA), incubate for 24 hours. For protein phosphorylation analysis (Western Blot), a shorter incubation of 6 hours is often used.

-

Harvesting : After incubation, collect the cell culture supernatant for ELISA and lyse the cells for Western blot analysis.

Western Blot Analysis for Signaling Proteins

This method is used to detect the expression and phosphorylation status of key proteins in the signaling pathways.

-

Cell Lysis : After treatment, wash cells three times with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubate on ice for 30 minutes.

-

Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-NF-κB, anti-β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation : Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a highly sensitive method for quantifying cytokine concentrations in biological fluids.

-

Sample Collection : Collect cell culture supernatant from the in vitro experiment described in 3.1.

-

Assay Procedure : Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Plate Coating : Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Sample Incubation : Add standards, controls, and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Detection Antibody : Add a biotinylated detection antibody, which binds to a different epitope on the cytokine.

-

Enzyme Conjugate : Add an enzyme-linked conjugate (e.g., streptavidin-HRP).

-

Substrate Addition : Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.

-

Measurement : Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification : Calculate the cytokine concentration in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the cytokine.

Conclusion

This compound demonstrates robust anti-inflammatory properties by modulating a complex network of intracellular signaling pathways. Its ability to simultaneously inhibit key pro-inflammatory cascades like NF-κB and MAPK, while also activating the protective Nrf2 antioxidant pathway, underscores its multi-targeted therapeutic potential. The quantitative data consistently show a significant reduction in pro-inflammatory cytokines and mediators across a range of experimental models. The detailed protocols provided herein offer a foundation for researchers to further explore and validate the molecular mechanisms underlying this compound's beneficial effects. While challenges such as bioavailability remain, this compound stands as a promising natural compound for the development of novel anti-inflammatory agents.

References

- 1. mdpi.com [mdpi.com]

- 2. onions-usa.org [onions-usa.org]

- 3. Anti-inflammatory potential of this compound: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Potential Health Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New perspectives on the therapeutic potential of this compound in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Quercetin's Anticancer Mechanisms: A Technical Guide to Its Effects on Cancer Cell Lines

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Quercetin, a naturally occurring flavonoid ubiquitously present in fruits, vegetables, and grains, has garnered significant attention in oncological research for its potential as a chemopreventive and therapeutic agent.[1][2] Its multifaceted anticancer properties stem from its ability to modulate key signaling pathways that govern cell proliferation, survival, and apoptosis.[2] This technical guide provides an in-depth analysis of this compound's effects on specific cancer cell lines, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this promising area.

Quantitative Analysis of this compound's Cytotoxicity

The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population. These values are crucial for comparing the sensitivity of different cancer cell lines to this compound and for designing effective in vitro experiments. The IC50 values for this compound across a range of cancer cell lines, as determined by various studies, are summarized below.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |

| Breast Cancer | MDA-MB-468 | 55 | - | [3] |

| MCF-7 | 17.2 | - | [3] | |

| MCF-7 | 4.9 | - | ||

| MCF-7 | 48 | - | ||

| T47D | - | - | ||

| Colon Cancer | Caco-2 | ~50 | - | |

| SW480 | - | - | ||

| HT-29 | - | - | ||

| CT-26 | See Table in | 24, 48, 72 | ||

| Prostate Cancer | LNCaP | See Table in | 24, 48, 72 | |

| PC-3 | See Table in | 24, 48, 72 | ||

| Leukemia | MOLT-4 | See Table in | 24, 48, 72 | |

| Myeloma | U266B1 | See Table in | 24, 48, 72 | |

| Lymphoid | Raji | See Table in | 24, 48, 72 | |

| Ovarian Cancer | CHO | See Table in | 24, 48, 72 | |

| Lung Cancer | A549 | 8.65, 7.96, 5.14 | 24, 48, 72 | |

| H69 | 14.2, 10.57, 9.18 | 24, 48, 72 | ||

| Colorectal Cancer | HT29 | 75 | 72 |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines, along with the corresponding incubation times as reported in the cited literature.

Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.

Apoptosis Induction

This compound has been shown to induce apoptosis in a dose- and time-dependent manner in numerous cancer cell lines. The percentage of apoptotic cells following this compound treatment is a key indicator of its efficacy.

| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Apoptotic Cells (%) | Citation |

| U937 | 10, 20, 30, 40 | 9 | Dose-dependent increase | |

| U937 | 40 | 1, 2, 4, 6, 9, 12, 24 | Time-dependent increase | |

| HeLa | 25, 50 | 24 | 13, 23 (Sub-G0) | |

| HepG2 | 5, 20, 40 | 48 | Increase from 6.4% to 79.7% | |

| T47D | 50 (IC50) | 48 | Significant increase | |

| MDA-MB-231 | 20 | 48 | ~15% (Annexin V positive) |

Table 2: Quantitative Data on this compound-Induced Apoptosis. This table presents the percentage of apoptotic cells in various cancer cell lines after treatment with different concentrations of this compound for specified durations.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle at different phases, most commonly at the G1 or G2/M phase, preventing DNA replication and cell division.

| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Effect on Cell Cycle | Citation |

| SK-Br3 | 5, 10 | 96 | G0/G1 arrest (from 61.8% to 70.7% and 75.9%) | |

| HepG2 | - | - | G1 phase arrest | |

| T47D | 50 (IC50) | - | G2/M arrest (from 27% to 54.7%) | |

| HT29 | 75 (IC50) | - | G2/M arrest (~60% of cells) | |

| HeLa | 25, 50 | 24, 48 | G2/M arrest | |

| A549 | - | - | G2/M arrest (from 19.87% to 40.15%) |

Table 3: this compound's Effects on Cell Cycle Progression. This table summarizes the observed effects of this compound on the cell cycle of various cancer cell lines, indicating the phase of arrest and the magnitude of the effect where reported.

Core Signaling Pathways Modulated by this compound

This compound's ability to induce apoptosis and cell cycle arrest is mediated by its interaction with critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. It can suppress the phosphorylation of key components like PI3K and Akt, and modulate downstream effectors.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, often leading to the induction of apoptosis in cancer cells.

Caption: this compound modulates the MAPK signaling pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anticancer effects, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., a serial dilution from 1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Caption: Gating strategy for apoptosis analysis by flow cytometry.

Cell Cycle Analysis

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Culture cells and treat with this compound as required.

-

Cell Fixation: Harvest cells and fix in cold 70% ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant anticancer potential across a wide range of cancer cell lines by inducing apoptosis and cell cycle arrest. Its mechanisms of action are intricately linked to the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK cascades. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound in oncology. Future investigations should focus on in vivo studies to validate these in vitro findings and to optimize dosing and delivery strategies for potential clinical applications.

References

Quercetin's Neuroprotective Mechanisms in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. Characterized by the progressive loss of structure and function of neurons, these disorders currently have limited therapeutic options. Emerging evidence has highlighted the neuroprotective potential of quercetin, a naturally occurring flavonoid found in numerous fruits and vegetables.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's neuroprotective effects. It details the compound's impact on key signaling pathways, its role in mitigating oxidative stress and neuroinflammation, and its ability to interfere with pathological protein aggregation. This document synthesizes quantitative data from preclinical studies and outlines detailed experimental protocols to facilitate further research and development in this promising area of neurotherapeutics.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several cellular and molecular pathways implicated in the pathogenesis of neurodegenerative diseases.[2][4] The primary mechanisms include potent antioxidant and anti-inflammatory activities, modulation of critical signaling pathways, and inhibition of protein misfolding and aggregation.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature of many neurodegenerative disorders. This compound counteracts oxidative stress through both direct and indirect mechanisms. It can directly scavenge free radicals, and it can also activate endogenous antioxidant defense systems. A crucial pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This compound has been shown to promote the translocation of Nrf2 to the nucleus, leading to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione S-transferase.

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is another hallmark of neurodegenerative diseases. This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This compound can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, further contributing to its anti-inflammatory effects.

Regulation of Pro-Survival Signaling Pathways

This compound has been found to activate pro-survival signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of this pathway promotes neuronal survival and inhibits apoptosis (programmed cell death). Downstream targets of Akt, such as Glycogen Synthase Kinase 3β (GSK-3β), are also modulated by this compound, contributing to its neuroprotective effects, particularly in the context of tau pathology in Alzheimer's disease.

Inhibition of Protein Aggregation

The aggregation of misfolded proteins is a central pathological event in many neurodegenerative diseases, including the formation of amyloid-beta (Aβ) plaques in Alzheimer's disease and α-synuclein aggregates in Parkinson's disease. In vitro studies have demonstrated that this compound can inhibit the aggregation of Aβ and α-synuclein and can even destabilize pre-formed fibrils. In the context of ALS, this compound has been shown to interact with and destabilize SOD1 fibrils. For Huntington's disease, this compound has been observed to alleviate the aggregation of mutant huntingtin (mHTT).

This compound in Specific Neurodegenerative Diseases

Alzheimer's Disease (AD)

In AD, this compound's neuroprotective mechanisms include the inhibition of Aβ aggregation, reduction of tau hyperphosphorylation, and attenuation of oxidative stress and neuroinflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, which is deficient in AD.

Parkinson's Disease (PD)

In PD models, this compound protects dopaminergic neurons from degeneration by mitigating oxidative stress, reducing neuroinflammation, and inhibiting α-synuclein aggregation. It has been shown to upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) and activate the PKD1-Akt cell survival signaling axis.

Huntington's Disease (HD)

For HD, this compound has been shown to improve motor deficits and reduce anxiety in animal models. Its mechanisms of action include reducing microglial proliferation and decreasing serotonin metabolism. This compound also mitigates oxidative stress and neuroinflammation in the striatum, the brain region most affected in HD.

Amyotrophic Lateral Sclerosis (ALS)

In the context of ALS, this compound's neuroprotective effects are linked to its ability to reduce oxidative stress and neuroinflammation. It has been shown to interact with and destabilize toxic SOD1 fibrils. Furthermore, this compound can activate the Sestrin2/AMPK/SIRT1 axis, which may help to ameliorate the endoplasmic reticulum stress and apoptosis seen in ALS.

Quantitative Data on this compound's Neuroprotective Effects

The following tables summarize quantitative data from various preclinical studies, providing insights into the effective concentrations and doses of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/Model | This compound Concentration | Effect | Reference |

| Cell Viability | SH-SY5Y cells (Aβ₁₋₄₂ induced toxicity) | 50-150 µM | Dose-dependent increase in cell viability | |

| PC12 cells | 100 µM | Increased cell viability | ||

| Primary rat neurons (Aβ₁₋₄₂ induced toxicity) | 5-10 µM | Attenuated cytotoxicity | ||

| IC₅₀ (DPPH radical scavenging) | Chemical assay | ~19.17 µg/ml | Antioxidant activity | |

| Chemical assay | 1.06 µg/mL | Antioxidant activity | ||

| IC₅₀ (AChE inhibition) | In vitro assay | 19.8 µM | Enzyme inhibition | |

| Protein Expression | BV-2 microglial cells (LPS-stimulated) | 1-20 µM | Dose-dependent increase in Nrf2 and HO-1 | |

| Human aortic endothelial cells | 20 µM | Increased nuclear Nrf2 levels | ||

| RAW264.7 cells | 15 µM | Upregulation of Nrf2 and HO-1 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | This compound Dose | Route of Administration | Observed Effects | Reference |

| Mice | MPTP-induced Parkinson's Disease | 50 mg/kg/day | Oral | Improved motor deficits, preserved dopaminergic neurons | |

| Rats | 3-NP-induced Huntington's Disease | 25-50 mg/kg | Intraperitoneal | Attenuated anxiety and motor deficits | |

| Mice | LPS-induced neuroinflammation | 30 mg/kg/day | Intraperitoneal | Reduced neuroinflammation and synaptic deficits | |

| Rats | Global brain ischemia/reperfusion | 5-10 mg/kg/day | Oral | Reduced hippocampal neuron loss | |

| Rodents | Various neurotoxic insults | 0.5-50 mg/kg | Oral | Protection against oxidative stress and neurotoxicity |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study investigating this compound's protection against Aβ-induced toxicity in SH-SY5Y cells.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of this compound (e.g., 50, 100, 150 µM). Incubate for 4 hours.

-

Induction of Toxicity: Add Aβ₁₋₄₂ peptide (e.g., 10 µM or 20 µM) to the wells and incubate for an additional 48 hours.

-

MTT Incubation: Remove the medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blotting for Nrf2 Activation

This protocol is a generalized procedure based on methodologies described for assessing Nrf2 protein levels.

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize the Nrf2 signal to the loading control.

Thioflavin T (ThT) Assay for Aβ Aggregation

This protocol is based on a study investigating the effect of this compound on Aβ₁₋₄₀ aggregation.

-

Sample Preparation: Prepare Aβ₁₋₄₀ samples (e.g., 50 µM) in a suitable buffer (e.g., HEPES). For the experimental group, add this compound at the desired concentrations (e.g., 15 µM or 50 µM). A control group without this compound should also be prepared.

-

ThT Addition: Add Thioflavin T (ThT) to the samples to a final concentration of approximately 15 µM.

-

Incubation: Incubate the samples at 37°C.

-

Fluorescence Measurement: At various time points, measure the fluorescence intensity using a fluorometer with an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm.

-

Data Analysis: Plot the ThT fluorescence intensity against time to monitor the kinetics of Aβ aggregation. A decrease in the fluorescence signal in the presence of this compound indicates an inhibitory effect on fibril formation. Note: It is crucial to account for potential fluorescence interference from this compound itself.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This is a general protocol for using the JC-1 probe to assess mitochondrial health.

-

Cell Treatment: Treat cultured cells with this compound and/or a neurotoxic agent for the desired duration.

-

JC-1 Staining: Remove the treatment medium and add a working solution of the JC-1 dye to the cells. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Carefully remove the staining solution and wash the cells with a suitable buffer (e.g., PBS).

-

Data Acquisition: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial depolarization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: this compound activates the Nrf2/ARE pathway to enhance antioxidant defenses.

Caption: this compound promotes neuronal survival via the PI3K/Akt signaling pathway.

Caption: this compound mitigates neuroinflammation by inhibiting the NF-κB pathway.

Caption: A representative experimental workflow for investigating this compound's neuroprotective effects.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant neuroprotective properties relevant to a range of neurodegenerative diseases. Its multifaceted mechanisms of action, including the attenuation of oxidative stress and neuroinflammation, modulation of pro-survival signaling pathways, and inhibition of pathological protein aggregation, make it an attractive candidate for further therapeutic development. The quantitative data from preclinical studies provide a foundation for dose-finding and efficacy studies. The detailed experimental protocols outlined in this guide are intended to facilitate standardized and reproducible research in this field.

Future research should focus on improving the bioavailability of this compound, which is a known challenge, through novel drug delivery systems. Furthermore, well-designed clinical trials are imperative to translate the promising preclinical findings into effective therapies for patients suffering from these devastating neurodegenerative disorders. A deeper understanding of the specific molecular targets of this compound and its metabolites within the central nervous system will also be crucial for optimizing its therapeutic potential.

References

- 1. The role of this compound on the survival of neuron-like PC12 cells and the expression of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective potential of this compound in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacological Effects of this compound: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Quercetin Bioavailability and Metabolism in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, has garnered significant scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its therapeutic efficacy is intrinsically linked to its bioavailability and metabolic fate within the human body. This compound's bioavailability is notably low and highly variable, influenced by a multitude of factors such as its glycosidic form, the food matrix, and interindividual differences in gut microbiota. Upon ingestion, this compound undergoes extensive metabolism in the small intestine, liver, and colon, resulting in a complex profile of conjugated and degraded metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism in humans. It synthesizes quantitative pharmacokinetic data, details common experimental protocols for its study, and visualizes the key metabolic pathways and experimental workflows to serve as a resource for researchers and professionals in the field of nutrition, pharmacology, and drug development.

Introduction

This compound is predominantly found in nature as glycosides, where the this compound aglycone is attached to various sugar moieties.[1] The type of sugar conjugate significantly impacts its absorption and subsequent bioavailability.[2] While this compound has demonstrated potent biological activities in vitro, its translation to in vivo efficacy is often hampered by poor water solubility and extensive metabolic modification.[3][4] Understanding the intricate processes of its absorption, distribution, metabolism, and excretion (ADME) is critical for designing effective this compound-based functional foods, supplements, and therapeutics. This guide aims to provide a detailed technical summary of these processes.

This compound Bioavailability

The bioavailability of this compound is a complex interplay of its chemical structure, formulation, and interactions with the dietary matrix and host factors.

Factors Influencing Bioavailability

Several key factors have been identified that modulate the absorption of this compound in humans:

-

Chemical Form (Glycosylation): The type of sugar moiety attached to the this compound aglycone is a primary determinant of its bioavailability. This compound glucosides, commonly found in onions, are more readily absorbed than this compound rutinoside (rutin), which is abundant in tea.[5] Studies have shown that absorption from isothis compound-rich onions can be as high as 52%, compared to 24% from a standard this compound supplement. This compound-3-O-oligoglucosides exhibit even higher bioavailability compared to other glycosides and the aglycone form.

-

Food Matrix: The presence of other dietary components can significantly enhance this compound absorption. Dietary fats and fibers have been shown to increase bioavailability approximately twofold. This is attributed to this compound's lipophilic nature, which benefits from the presence of lipids for solubilization and absorption.

-

Formulation Technology: Novel delivery systems have been developed to overcome this compound's low solubility and improve its bioavailability. Formulations such as lecithin phytosomes, self-emulsifying systems with fenugreek galactomannans, and LipoMicel® technology have demonstrated substantial increases in absorption, with some showing up to a 62-fold increase compared to standard this compound aglycone.

-

Interindividual Variation: Significant variability in this compound bioavailability is observed among individuals. This can be attributed to genetic polymorphisms in metabolic enzymes, differences in gut microbiota composition, and potentially gender, although evidence for the latter is not definitive.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various human clinical studies. It is important to note that direct comparison between studies can be challenging due to differences in this compound form, dosage, formulation, and analytical methods.

Table 1: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration

| This compound Form/Source | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| This compound Aglycone | 500 mg | 14.48 ± 6.65 | 1.12 ± 0.34 | 27.44 (AUC₀₋₂₄) | |

| This compound Aglycone | 500 mg | ~10 | - | - | |

| This compound Phytosome® | 500 mg | 223 | - | 18-fold > Aglycone | |

| FQ-35 (Hydrogel) | 35.5% this compound | 314.66 ± 135.46 | 3.25 ± 0.44 | 1703.50 (AUC₀₋₂₄) | |

| LipoMicel® | 500 mg | - | - | 7-fold > Standard | |

| LipoMicel® | 1000 mg | - | - | 15-fold > Standard | |

| Onion Supplement | 100 mg equiv. | 2300 ± 1500 | 0.7 ± 0.2 | 9700 ± 6900 (AUC₀₋₂₄) | |

| This compound-4'-O-glucoside | 100 mg equiv. | 2100 ± 1600 | 0.7 ± 0.3 | - | |

| Buckwheat Tea (Rutin) | 200 mg equiv. | 600 ± 700 | 4.3 ± 1.8 | - | |

| Rutin | 200 mg equiv. | 300 ± 300 | 7.0 ± 2.9 | - |

Note: Values are presented as mean ± SD where available. AUC values are specified for the time range measured in the study.

Metabolism of this compound

Once absorbed, this compound undergoes extensive Phase I and Phase II metabolism, primarily in the enterocytes of the small intestine and the liver. The resulting metabolites are the predominant forms circulating in the plasma.

Metabolic Pathways

-

Deglycosylation: In the small intestine, this compound glycosides can be hydrolyzed by lactase-phlorizin hydrolase and cytosolic β-glucosidases to release the this compound aglycone, which is then absorbed.

-

Phase II Conjugation: The absorbed aglycone is rapidly metabolized within the enterocytes and hepatocytes. The primary reactions are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Catalyzed by sulfotransferases (SULTs).

-

Methylation: Catalyzed by catechol-O-methyltransferases (COMTs), leading to the formation of isorhamnetin (3'-O-methylthis compound) and tamarixetin (4'-O-methylthis compound).

-

-